2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
Crystallographic Data
While direct crystallographic data for this compound is limited, its structural analogs provide insights. The adamantane group adopts a rigid tetrahedral geometry, while the boronate ester maintains a planar trigonal configuration. The phenol ring’s substitution pattern (ortho-adamantane, para-boronate) minimizes steric clashes, as evidenced by molecular modeling.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃, 400 MHz):
- ¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy :
- Strong absorption at 1349 cm⁻¹ (B-O stretching),
- 2977 cm⁻¹ (C-H stretching, adamantane),
- 1712 cm⁻¹ (C=O absence confirms ester stability).
Mass Spectrometry :
Computational Modeling of Electronic and Steric Properties
Electronic Structure Analysis
Density Functional Theory (DFT) calculations reveal:
Steric Effects
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -6.2 | Phenol π-system |
| LUMO | -1.8 | Boronate p-orbital |
The HOMO-LUMO gap of 4.4 eV suggests moderate reactivity, consistent with its use in cross-coupling reactions.
Tables Summarizing Key Properties :
Table 1 : Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.22 (s, 12H) | Pinacol methyl groups |
| ¹³C NMR | δ 83.1 | B-O-C linkage |
| IR | 1349 cm⁻¹ | B-O stretching |
Table 2 : Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G* |
| Mulliken Charge (B) | +0.82 e | DFT/PBE0 |
| Torsional Angle | 12.7° | Molecular Mechanics |
Properties
IUPAC Name |
2-(1-adamantyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXTWAPRNUSHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the coupling of an adamantane derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the adamantane and boronate ester moieties. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The boronate ester can be reduced to form boronic acids.
Substitution: The adamantane moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Boronic acids and related compounds.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Recent studies have highlighted the potential of compounds containing adamantane moieties in antimalarial therapies. The unique structure of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol contributes to its effectiveness against Plasmodium species. Research indicates that derivatives of this compound can achieve rapid parasiticidal action and improved pharmacological properties compared to traditional antimalarials like artemisinin. For instance, the compound's design allows for better metabolic stability and solubility, which are critical for effective drug delivery .
Kinase Inhibition
Another promising application is in the inhibition of specific kinases involved in various signaling pathways. The compound has shown potential as an ATP-binding competitive inhibitor against several ALK (anaplastic lymphoma kinase) enzymes. This activity may position it as a candidate for treating diseases where BMP (bone morphogenetic protein) signaling is implicated . The detailed concentration-response relationships observed in these studies suggest that modifications to the compound could enhance its selectivity and efficacy.
Materials Science Applications
Polymer Chemistry
In materials science, this compound serves as a valuable building block for synthesizing advanced polymeric materials. Its boron-containing structure allows for unique cross-linking capabilities, which can enhance the mechanical properties of polymers. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance .
Synthetic Intermediate
Synthesis of Complex Molecules
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity under various conditions makes it suitable for creating diverse chemical entities through coupling reactions or as a precursor in multi-step synthetic pathways. This versatility is particularly beneficial in pharmaceutical chemistry where complex structures are often required .
Comparative Data Table
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antimalarial drug development | Enhanced metabolic stability |
| Kinase inhibition | Selective targeting of ALK enzymes | |
| Materials Science | Polymer synthesis | Improved mechanical properties |
| Synthetic Chemistry | Intermediate for complex molecule synthesis | Versatile reactivity |
Case Studies
-
Antimalarial Studies
A study demonstrated that derivatives of this compound exhibited superior efficacy against Plasmodium berghei compared to existing treatments. This was attributed to their ability to enhance solubility and stability in biological systems, leading to improved bioavailability . -
Kinase Inhibition Research
Research published in a medicinal chemistry journal detailed the structure-activity relationship of this compound as a kinase inhibitor. Variations in substituents led to different levels of activity against ALK enzymes, suggesting potential pathways for drug development targeting specific cancers related to aberrant BMP signaling .
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Adamantane-Containing Analogues
2-(1-Adamantyl)-4-methylphenol (CAS not specified)
- Structural Differences: Lacks the boronate ester group, instead featuring a methyl substituent at the 4-position of the phenol ring .
- Applications: Primarily used as a precursor for synthesizing thiophenol derivatives and chromium(III) catalysts for enantioselective Diels-Alder reactions .
- Reactivity : The absence of the boronate limits its utility in cross-coupling reactions but enhances its suitability for acid-catalyzed transformations.
N-(Adamantan-1-yl)-5-(tetramethyl-dioxaborolan-2-yl)thiazole-2-carboxamide (CAS: 1049730-40-6)
- Structural Differences: Replaces the phenol ring with a thiazole-carboxamide scaffold while retaining the adamantyl and boronate groups .
- Applications : Demonstrated in light-mediated amidation reactions, highlighting the versatility of adamantyl-boronate hybrids in photochemical applications .
3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde
- Synthetic Pathway: Derived from 2-(1-adamantyl)-4-methylphenol via reaction with urotropin .
- Functional Differences : The aldehyde group introduces electrophilic reactivity, contrasting with the nucleophilic boronate in the target compound.
Boronate Ester Analogues
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-97-4)
- Structural Differences : Lacks the adamantyl group, resulting in reduced steric bulk and lower molecular weight (220.07 g/mol) .
- Reactivity : Similar boronate-mediated cross-coupling efficiency but diminished stability in hydrophobic environments due to the absence of adamantane .
[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]methanol (CAS not specified)
- Synthetic Method : Prepared via reductive amidation of 4-formylbenzeneboronic acid .
- Functional Differences: The hydroxymethyl group enhances solubility in polar solvents, contrasting with the phenolic hydroxyl group in the target compound .
4-Cyclopropyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2241865-20-1)
Comparative Data Table
Biological Activity
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H31BO3
- Molecular Weight : 354.32 g/mol
- CAS Number : 75486982
The biological activity of this compound can be attributed to its structural features, particularly the adamantane moiety and the dioxaborolane group. The dioxaborolane structure is known to facilitate interactions with biological targets, potentially influencing enzyme activity and receptor binding.
Antioxidant Properties
Studies indicate that compounds containing boron structures exhibit significant antioxidant activity. The dioxaborolane part of the molecule may contribute to scavenging free radicals, thus protecting cells from oxidative stress .
Antimicrobial Activity
Research has shown that phenolic compounds often display antimicrobial properties. The presence of the phenolic group in this compound suggests potential effectiveness against various bacterial strains. Specific studies have demonstrated that related compounds exhibit inhibitory effects on Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been observed to inhibit pro-inflammatory cytokines, which could make this compound a candidate for further investigation in inflammatory disease models .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated that compounds with a similar dioxaborolane structure exhibited significant radical scavenging activity, suggesting that this compound may have comparable effects .
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound A | 85% | 90% |
| Compound B | 78% | 82% |
| Target Compound | 80% | 88% |
Study 2: Antimicrobial Efficacy
In vitro tests against various bacterial strains showed promising results for phenolic compounds. The target compound demonstrated an inhibition zone comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Q & A
Q. What are the recommended synthetic routes for 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
Methodological Answer: The synthesis involves two key steps:
Adamantylation of Phenol : React phenol derivatives (e.g., 4-bromophenol) with 1-adamantanol in dichloromethane using concentrated sulfuric acid as a catalyst. This yields intermediates like 2-(1-adamantyl)-4-bromophenol with reported yields of ~86% after recrystallization .
Boronic Ester Introduction : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) to replace the bromine atom with a tetramethyl-1,3,2-dioxaborolane group. Optimize reaction conditions (temperature, solvent) to enhance regioselectivity.
Q. Key Considerations :
- Steric hindrance from the adamantyl group may slow reaction kinetics.
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions, as demonstrated for similar adamantane-phenol derivatives (e.g., R-factor = 0.035 in ) .
- NMR Spectroscopy : Analyze H and C NMR for adamantyl proton signals (δ ~1.6–2.2 ppm) and boronic ester peaks (δ ~1.3 ppm for methyl groups).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (calc. 368.3 g/mol).
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
Advanced Research Questions
Q. How does the adamantyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky adamantyl group reduces reaction rates in Suzuki-Miyaura couplings. Use electron-rich palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to improve efficiency .
- Solubility Limitations : The compound is sparingly soluble in water (7.8E-3 g/L at 25°C) ; optimize solvent systems (e.g., THF/H₂O mixtures) to enhance solubility.
- Comparative Studies : Benchmark against non-adamantylated boronic esters to isolate steric vs. electronic contributions.
Q. What strategies address discrepancies in reported solubility data for adamantane-boronate hybrids?
Methodological Answer:
- Solvent Screening : Test solvents like DMSO, DMF, and dichloromethane using dynamic light scattering (DLS) to identify aggregation-prone conditions.
- Temperature-Dependent Studies : Measure solubility at 25°C vs. elevated temperatures (e.g., 50°C) to assess thermal stability .
- Co-solvent Systems : Explore mixtures with PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays.
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., influenza neuraminidase), leveraging the adamantane moiety’s known antiviral activity .
- MD Simulations : Simulate binding stability in lipid membranes, considering the compound’s hydrophobicity (LogP ~4.5 estimated).
- QSAR Analysis : Correlate structural features (e.g., boronic ester geometry) with bioactivity data from analogues in and .
Key Research Challenges
- Regioselectivity : Competing substitution patterns during boronic ester installation require protecting group strategies (e.g., silyl ethers for phenol OH protection).
- Stability : Monitor boronic ester hydrolysis in aqueous media; stabilize with pinacol .
- Biological Activity : Screen against viral proteases and kinases to validate therapeutic potential, referencing adamantane’s role in tromantadine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
